6-(Iodomethyl)-5-oxaspiro[2.4]heptane
Description
Significance of Spiro[2.4]heptane Scaffolds in Organic Chemistry
The spiro[2.4]heptane scaffold, which consists of a cyclopropane (B1198618) ring and a cyclopentane ring sharing a single carbon atom, is a key structural motif in a variety of complex organic molecules. The inherent strain of the cyclopropane ring and the defined spatial arrangement of substituents make spiro[2.4]heptane derivatives attractive building blocks in organic synthesis. For instance, derivatives such as 5-azaspiro[2.4]heptane-6-carboxylic acid are crucial components in the synthesis of antiviral drugs like ledipasvir, which is used to treat hepatitis C virus (HCV) infections mdpi.com. The synthesis of the spiro[2.4]heptane core can be achieved through various methods, including intramolecular cyclization reactions catalyzed by transition metals like palladium researcher.liferesearchgate.net. A patented method for the synthesis of the related 5-oxaspiro[2.4]heptan-6-one involves the cyclization of 1-hydroxymethylcyclopropylacetonitrile, which is derived from dibromoneopentyl glycol google.com.
Overview of Iodomethyl Moieties in Synthetic Transformations
The iodomethyl group (-CH₂I) is a highly versatile functional group in synthetic organic chemistry. The carbon-iodine bond is relatively weak, making iodine an excellent leaving group in nucleophilic substitution reactions. This reactivity allows for the facile introduction of a wide range of functional groups. Furthermore, the iodomethyl moiety can participate in a variety of coupling reactions, including those catalyzed by transition metals, and is a precursor for the formation of organometallic reagents. The synthesis of iodomethyl-containing compounds can often be achieved through the iodocyclization of appropriate unsaturated precursors, a reaction that proceeds under mild conditions using electrophilic iodine sources like molecular iodine (I₂) or N-iodosuccinimide (NIS).
Research Objectives for 6-(Iodomethyl)-5-oxaspiro[2.4]heptane
While specific research dedicated to this compound is not extensively documented in publicly available literature, its structure suggests several potential research objectives. The primary objective would be the development of efficient and stereoselective synthetic routes to this molecule. A plausible approach could involve the iodocyclization of a suitably substituted cyclopropyl-containing homoallylic alcohol.
Further research would likely focus on exploring the reactivity of the iodomethyl group. This could involve nucleophilic substitution reactions to introduce a variety of functional groups, thereby creating a library of novel 5-oxaspiro[2.4]heptane derivatives for biological screening. The compound could also serve as a key intermediate in the synthesis of more complex target molecules, including natural products and pharmaceutical analogues. The unique combination of the strained spiro[2.4]heptane core and the reactive iodomethyl group makes this compound a promising candidate for the development of new chemical entities with potential biological activity.
Contextualization within Contemporary Organic Synthesis Methodologies
The synthesis and application of this compound are well-aligned with several key areas of contemporary organic synthesis. The construction of the spirocyclic core can leverage modern synthetic methods, such as palladium-catalyzed intramolecular cyclizations, which have been successfully employed for the synthesis of related 5-azaspiro[2.4]heptane derivatives researcher.liferesearchgate.net. These methods often offer high levels of control over stereochemistry, which is crucial for the synthesis of biologically active molecules.
Furthermore, the elaboration of the iodomethyl group can be achieved using a variety of modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings, to form new carbon-carbon and carbon-heteroatom bonds. The development of photoredox catalysis could also open new avenues for the functionalization of the iodomethyl group under mild reaction conditions. The exploration of this compound and its derivatives could therefore contribute to the expanding toolbox of synthetic methodologies for the construction of complex, three-dimensional molecules.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 2059971-93-4 | sigmaaldrich.com |
| Molecular Formula | C₇H₁₁IO | uni.lu |
| Molecular Weight | 238.07 g/mol | sigmaaldrich.com |
| IUPAC Name | This compound | sigmaaldrich.com |
| SMILES | C1CC12CC(OC2)CI | uni.lu |
| InChI | 1S/C7H11IO/c8-4-6-3-7(1-2-7)5-9-6/h6H,1-5H2 | sigmaaldrich.com |
| Physical Form | Liquid | sigmaaldrich.com |
| Storage Temperature | 2-8°C, sealed in dry, keep in dark place | sigmaaldrich.com |
Table 2: Predicted Properties of this compound
| Property | Predicted Value | Source |
| XlogP | 2.0 | uni.lu |
| Monoisotopic Mass | 237.98546 Da | uni.lu |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-(iodomethyl)-5-oxaspiro[2.4]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11IO/c8-4-6-3-7(1-2-7)5-9-6/h6H,1-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXKPLCBMQBFODT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC12CC(OC2)CI | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Iodomethyl 5 Oxaspiro 2.4 Heptane
Retrosynthetic Analysis and Key Disconnections
A retrosynthetic analysis of 6-(iodomethyl)-5-oxaspiro[2.4]heptane suggests logical bond disconnections to simplify the target molecule into more readily available starting materials. The primary disconnection would be the carbon-iodine bond, leading back to a corresponding alcohol, (5-oxaspiro[2.4]heptan-6-yl)methanol. This alcohol is a key intermediate, as the conversion of a primary alcohol to an iodide is a well-established transformation.
Further disconnection of the alcohol intermediate involves breaking the C-O and C-C bonds of the tetrahydrofuran (B95107) ring. A logical approach is to disconnect the ether linkage, pointing towards a diol precursor, specifically 1-(hydroxymethyl)cyclopropane-1-ethanol. This diol can be envisaged to undergo an intramolecular cyclization to form the desired oxaspirocyclic core.
Alternatively, a disconnection of the spirocyclic system itself can be considered. This would involve breaking the bond between the cyclopropane (B1198618) ring and the five-membered ring, suggesting a strategy where the cyclopropane ring is formed onto a pre-existing lactone or a related cyclic precursor. A key precursor in this regard is 5-oxaspiro[2.4]heptan-6-one, which can be synthesized from acyclic precursors.
Precursor Synthesis and Functionalization Strategies
Table 1: Synthesis of 5-Oxaspiro[2.4]heptan-6-one
| Step | Reactant(s) | Reagent(s) | Product |
|---|---|---|---|
| 1 | Dibromoneopentyl glycol | Zinc powder | Cyclopropyldimethanol |
| 2 | Cyclopropyldimethanol | Thionyl chloride | Cyclopropyldimethanol cyclic sulfite |
| 3 | Cyclopropyldimethanol cyclic sulfite | Cyanide source | 1-Hydroxymethylcyclopropyl acetonitrile |
Once the precursor ketone is obtained, functionalization strategies are employed to introduce the required iodomethyl group. This would typically involve the reduction of the ketone to the corresponding alcohol, (5-oxaspiro[2.4]heptan-6-yl)methanol. Standard reducing agents such as sodium borohydride or lithium aluminum hydride can be utilized for this transformation.
Direct Synthesis Approaches to the Oxaspiro[2.4]heptane Core
Directly forming the 5-oxaspiro[2.4]heptane core is an alternative to modifying a pre-synthesized precursor. Several methodologies can be considered for this purpose.
Cycloaddition Reactions for Ring Formation
Cycloaddition reactions offer a powerful tool for the construction of cyclic systems. A potential approach for the 5-oxaspiro[2.4]heptane core could involve a [3+2] cycloaddition. For instance, the reaction of a suitable three-carbon component with a two-atom component could in principle form the five-membered ring. The generation of a carbonyl ylide from a diazo compound and its subsequent reaction with an appropriate dipolarophile is a known method for constructing five-membered oxygen-containing rings acs.org.
Intramolecular Cyclization Reactions
Intramolecular cyclization is a common and effective strategy for the synthesis of cyclic ethers. As mentioned in the retrosynthetic analysis, an acid-catalyzed intramolecular Williamson ether synthesis from a diol precursor like 1-(hydroxymethyl)cyclopropane-1-ethanol would be a direct route to the 5-oxaspiro[2.4]heptane ring system youtube.com. The required diol could potentially be synthesized from cyclopropanecarboxylic acid or its derivatives.
Another powerful intramolecular cyclization is the Piancatelli rearrangement, which can be used to synthesize oxaspirocycles in a highly diastereoselective manner from furfuryl alcohols nih.gov.
Stereoselective Construction of the Spirocenter
The spirocenter at the junction of the cyclopropane and tetrahydrofuran rings is a key stereochemical feature of the molecule. Achieving stereocontrol at this position is a significant challenge in the synthesis. Kinetically controlled spirocyclization reactions have been developed that allow for the stereocontrolled synthesis of spiroketals, independent of their inherent thermodynamic preferences. These methods often involve the use of specific reagents to direct the cyclization pathway nih.gov. For instance, the use of tethering strategies has been shown to be effective in the stereoselective construction of bis-spiroketals by creating an energetic bias for a specific stereoisomer nih.gov. While the target molecule is not a spiroketal, the principles of stereocontrolled spirocyclization are relevant.
Incorporation of the Iodomethyl Group
The final step in the proposed synthetic sequence is the incorporation of the iodomethyl group. This is typically achieved by converting a primary alcohol to an iodide. A common and effective method for this transformation is the Appel reaction, which utilizes triphenylphosphine and iodine.
Alternatively, a milder approach involves the use of a cerium(III) chloride heptahydrate/sodium iodide system in acetonitrile. This method is known to efficiently convert primary alcohols to their corresponding iodides under neutral conditions cmu.edu. Another efficient method for this conversion is the use of a stable thioiminium salt, which also operates under neutral conditions and offers high yields with minimal byproducts organic-chemistry.org.
Table 2: Reagents for the Conversion of Primary Alcohols to Iodides
| Reagent System | Typical Conditions | Advantages |
|---|---|---|
| Triphenylphosphine / Iodine | Toluene, reflux | General and convenient |
| CeCl₃·7H₂O / NaI | Acetonitrile, reflux | Mild, non-toxic, water-tolerant |
Halogenation Reactions and Precursor Derivatization
A primary strategy for the synthesis of this compound involves the halogenation of a suitable precursor, most notably the corresponding alcohol, 6-(hydroxymethyl)-5-oxaspiro[2.4]heptane. This alcohol can be conceptually derived from the reduction of 5-oxaspiro[2.4]heptan-6-one.
The conversion of the alcohol to the target iodide can be achieved through various well-established iodination methods. A common and effective method is the Appel reaction, which utilizes triphenylphosphine (PPh₃) and iodine (I₂). This reaction proceeds through a phosphonium iodide intermediate, which is then displaced by the iodide ion in an Sₙ2 reaction.
Another effective reagent for this transformation is the combination of iodine and a polymer-supported 4-(dimethylamino)pyridine (DMAP) catalyst. This method offers the advantages of high chemoselectivity and easy catalyst recovery and reuse ias.ac.in. The reaction conditions for such transformations are generally mild, often proceeding at room temperature.
The following table outlines typical conditions for the iodination of primary alcohols, which are analogous to the proposed transformation of 6-(hydroxymethyl)-5-oxaspiro[2.4]heptane.
| Reagents | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| PPh₃, I₂ | - | Dichloromethane | Room Temp. | >90 |
| I₂ | Polymer-supported DMAP | Dichloromethane | Room Temp. | 85-95 |
| NaI, P₂O₅ | - | Acetonitrile | Reflux | ~90 |
| TMSI | - | Dichloromethane | 0 - Room Temp. | >90 |
An alternative precursor could be 6-methylene-5-oxaspiro[2.4]heptane. The synthesis of related 6-methylene-5-oxaspiro[2.4]heptanones has been reported via a base-catalyzed dimerization of alkynyl cyclopropyl ketones researchgate.net. Subsequent reduction of the ketone and hydroiodination of the exocyclic double bond could potentially yield the target compound. However, controlling the regioselectivity of the hydroiodination would be a critical challenge.
One-Pot Synthetic Sequences
To enhance synthetic efficiency, a one-pot sequence starting from the precursor ketone, 5-oxaspiro[2.4]heptan-6-one, could be envisioned. This would involve an initial in-situ reduction of the ketone to the corresponding alcohol, followed by its conversion to the iodide without isolation of the intermediate alcohol.
Such a tandem reaction could be achieved by using a reducing agent compatible with the subsequent iodination conditions. For instance, the reduction of the ketone could be performed using a mild hydride source, followed by the addition of the iodinating reagents. Careful selection of solvents and reagents would be crucial to avoid side reactions and ensure high conversion. While specific one-pot syntheses for this exact transformation are not documented, the concept of sequential reduction and halogenation is a known strategy in organic synthesis .
A hypothetical one-pot synthesis could proceed as follows:
Reduction: 5-oxaspiro[2.4]heptan-6-one is treated with a reducing agent like sodium borohydride (NaBH₄) in an appropriate solvent (e.g., methanol or ethanol) to form the intermediate alkoxide.
Iodination: Upon completion of the reduction, the reaction mixture is treated with a suitable iodinating system, such as iodine and triphenylphosphine, to convert the in-situ generated alcohol to this compound.
Optimization of Reaction Conditions and Yields
The optimization of reaction conditions is paramount to achieving high yields and purity of the final product. For the proposed two-step synthesis from 5-oxaspiro[2.4]heptan-6-one, several parameters for both the reduction and iodination steps would need to be systematically investigated.
For the reduction step:
| Parameter | Variables to be Tested | Desired Outcome |
| Reducing Agent | NaBH₄, LiAlH₄, DIBAL-H | High conversion, minimal side products |
| Solvent | Methanol, Ethanol, THF | Good solubility, compatibility with reagent |
| Temperature | -78°C to Room Temp. | Controlled reaction rate, prevention of side reactions |
| Reaction Time | Monitored by TLC or GC-MS | Complete consumption of starting material |
For the iodination step:
| Parameter | Variables to be Tested | Desired Outcome |
| Iodinating Agent | PPh₃/I₂, I₂/DMAP, NIS | High yield of the desired iodide |
| Solvent | Dichloromethane, Acetonitrile, THF | Good solubility, inert to reagents |
| Temperature | 0°C to Room Temp. | Efficient conversion, minimization of elimination products |
| Stoichiometry | Varying equivalents of reagents | Maximizing yield while minimizing waste |
Strategies for Asymmetric Synthesis of Enantiopure Derivatives
The development of an asymmetric synthesis to produce enantiopure derivatives of this compound would be of significant interest, particularly for applications in medicinal chemistry. The key strategic point for introducing chirality would be the reduction of the prochiral ketone, 5-oxaspiro[2.4]heptan-6-one.
Several well-established methods for the asymmetric reduction of ketones could be applied:
Chiral Borane Reagents: The use of chiral borane reagents, such as those derived from α-pinene (e.g., Alpine Borane), can effect the enantioselective reduction of ketones wikipedia.org.
Catalytic Asymmetric Hydrogenation: Transition metal catalysts, particularly those based on ruthenium, rhodium, or iridium, in conjunction with chiral phosphine ligands (e.g., BINAP), are highly effective for the asymmetric hydrogenation of ketones wikipedia.org.
Enzyme-Catalyzed Reduction: Biocatalytic methods employing ketoreductases from various microorganisms can provide high enantioselectivity under mild reaction conditions nih.gov.
The enantiomeric excess (ee) of the resulting 6-(hydroxymethyl)-5-oxaspiro[2.4]heptane would be determined by the chosen catalyst and reaction conditions. Subsequent iodination, if proceeding via an Sₙ2 mechanism, would likely occur with inversion of configuration at the newly formed stereocenter.
Application of Modern Catalytic Systems in Synthesis
Modern catalytic systems offer significant advantages in terms of efficiency, selectivity, and sustainability. For the proposed synthesis of this compound, several catalytic approaches could be employed.
In the reduction step , catalytic transfer hydrogenation represents a milder and often more practical alternative to using metal hydrides or high-pressure hydrogenation. This method typically involves a transition metal catalyst (e.g., ruthenium or iridium complexes) and a hydrogen donor such as isopropanol or formic acid wikipedia.org. Chiral ligands can be incorporated to achieve asymmetric reduction.
For the iodination step , the use of catalytic amounts of an activating agent can enhance the efficiency of the reaction. For example, catalytic hypervalent iodine reagents, generated in situ from a pre-catalyst and a terminal oxidant like Oxone, can be used for the oxidation of alcohols, and with modification, could potentially be adapted for iodination reactions acsgcipr.org. Additionally, the use of polymer-supported catalysts, as mentioned earlier, aligns with the principles of green chemistry by facilitating catalyst recycling and reducing waste ias.ac.in.
The development of a fully catalytic, and potentially asymmetric, synthetic route would represent a significant advancement in the preparation of this compound and its derivatives.
Chemical Reactivity and Transformation Studies of 6 Iodomethyl 5 Oxaspiro 2.4 Heptane
Reactivity Profile of the Iodomethyl Moiety
The iodomethyl group is a key site of reactivity in the molecule, primarily due to the carbon-iodine bond. Iodine is an excellent leaving group, making the adjacent carbon atom susceptible to attack by nucleophiles and a participant in various other transformations.
Nucleophilic Substitution Reactions (SN1, SN2, SN2')
The primary nature of the carbon bearing the iodine atom strongly favors the SN2 mechanism for nucleophilic substitution. In an SN2 reaction, a nucleophile attacks the electrophilic carbon atom at the same time as the iodide leaving group departs, leading to an inversion of stereochemistry if the carbon were chiral. pressbooks.pubchemguide.co.uk Given the unhindered nature of this primary carbon, SN2 reactions are expected to proceed readily with a variety of nucleophiles.
SN1 reactions, which proceed through a carbocation intermediate, are generally disfavored for primary alkyl halides due to the instability of the corresponding primary carbocation. libretexts.org However, the proximity of the cyclopropane (B1198618) ring could potentially lead to SN1-type reactions involving rearrangement of the cyclopropylmethyl cation, a well-documented phenomenon.
The SN2' mechanism, involving nucleophilic attack at the double bond of an allylic system with a concerted shift of the double bond and ejection of the leaving group, is not applicable to this saturated system.
Table 1: Representative Nucleophilic Substitution Reactions of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane (Note: This table presents plausible, representative reactions based on the general reactivity of primary iodides. Specific experimental data for this compound is not widely available.)
| Nucleophile | Reagent Example | Product | Reaction Type |
| Hydroxide | Sodium Hydroxide (NaOH) | (5-Oxaspiro[2.4]heptan-6-yl)methanol | SN2 |
| Cyanide | Sodium Cyanide (NaCN) | 2-(5-Oxaspiro[2.4]heptan-6-yl)acetonitrile | SN2 |
| Azide | Sodium Azide (NaN3) | 6-(Azidomethyl)-5-oxaspiro[2.4]heptane | SN2 |
| Thiolate | Sodium thiomethoxide (NaSMe) | 6-((Methylthio)methyl)-5-oxaspiro[2.4]heptane | SN2 |
Radical Reactions and Related Transformations
The carbon-iodine bond is relatively weak and can be cleaved homolytically to generate a primary alkyl radical. This radical can then participate in a variety of transformations. A particularly relevant reaction for this substrate is radical cyclization. The formation of a radical at the iodomethyl carbon can be followed by intramolecular reactions, potentially involving the cyclopropane or oxirane rings.
For instance, treatment with a radical initiator like tributyltin hydride (Bu3SnH) and AIBN (azobisisobutyronitrile) would generate the corresponding primary radical. This radical could potentially undergo ring-opening of the adjacent cyclopropane ring, a process known for cyclopropylmethyl radicals which is extremely fast. rsc.org This would lead to a rearranged homoallylic radical.
Elimination Reactions and Olefin Formation
Elimination reactions, specifically β-elimination, typically require a proton on a carbon atom adjacent (beta) to the carbon bearing the leaving group. ucla.eduquora.com In this compound, the adjacent carbon is the spiro carbon of the cyclopropane ring. While β-elimination is theoretically possible, it would lead to an exocyclic methylene (B1212753) cyclopropane, a strained system. The conditions for such an elimination would likely require a strong, sterically hindered base to disfavor the competing SN2 reaction.
Reactions Involving the Oxaspiro[2.4]heptane Ring System
The spirocyclic core of the molecule, consisting of an oxirane and a cyclopropane ring, is characterized by significant ring strain, which drives many of its characteristic reactions.
Ring-Opening Reactions of the Oxirane Ring
The oxirane (epoxide) ring is susceptible to ring-opening by nucleophiles under both acidic and basic conditions. libretexts.org The regioselectivity of the attack depends on the reaction conditions.
Under basic or nucleophilic conditions , the reaction proceeds via an SN2 mechanism. The nucleophile will attack the less sterically hindered carbon of the epoxide. In this case, that would be the methylene carbon of the oxirane ring.
Under acidic conditions , the epoxide oxygen is first protonated, making it a better leaving group. masterorganicchemistry.com The nucleophile then attacks the carbon atom that can best stabilize a positive charge. The attack has significant SN1 character. libretexts.org For this compound, the tertiary spiro carbon would be more likely to be attacked due to the greater stability of a tertiary carbocation-like transition state. This acid-catalyzed ring-opening would lead to the formation of a diol upon hydrolysis. nih.gov
Table 2: Plausible Regioselectivity in Oxirane Ring-Opening of a Derivative (Note: This table illustrates the expected regiochemical outcome based on general principles of epoxide ring-opening.)
| Conditions | Nucleophile | Major Product of Attack |
| Basic (e.g., NaOMe in MeOH) | MeO- | Attack at the less substituted carbon |
| Acidic (e.g., H2SO4 in MeOH) | MeOH | Attack at the more substituted (spiro) carbon |
Reactivity of the Cyclopropane Ring
The cyclopropane ring, while generally less reactive than the oxirane, also possesses significant ring strain and can undergo ring-opening reactions under specific conditions. These reactions often involve the formation of an intermediate that can relieve the strain.
Lewis acid-mediated ring-opening is a common reaction for cyclopropanes, particularly those bearing donor and acceptor groups. uni-regensburg.de The interaction of a Lewis acid with the oxygen of the adjacent ether could facilitate the opening of the cyclopropane ring to form a carbocationic intermediate, which can then be trapped by a nucleophile. nih.gov
Furthermore, as mentioned in the radical reactions section (3.1.2), the formation of a radical adjacent to the cyclopropane ring can induce its rapid ring-opening to form a more stable homoallylic radical. rsc.org This transformation is a key feature in the chemistry of cyclopropylmethyl systems.
Rearrangement Reactions and Skeletal Diversity
There is no available research detailing the rearrangement reactions of this compound. Studies on how the unique spirocyclic framework, incorporating a cyclopropane and a tetrahydrofuran (B95107) ring with an iodomethyl substituent, might be manipulated to generate skeletal diversity are absent from the current body of scientific literature.
Functional Group Interconversions and Derivatization
Specific examples and systematic studies of functional group interconversions starting from this compound are not documented. The reactivity of the iodomethyl group, a key functional handle, in nucleophilic substitution reactions or other transformations to introduce new functionalities has not been reported. Consequently, no data tables of derivatives or detailed research findings on its derivatization can be provided.
Stereochemical Aspects of Transformations
Without documented transformations of this compound, a discussion on the stereochemical aspects of its reactions is not possible. There is no information on whether reactions proceed with retention or inversion of configuration at stereocenters, or on the influence of the spirocyclic core on the stereochemical outcome of any potential reactions.
Mechanistic Investigations of Key Reactions
As no key reactions of this compound have been reported, there have been no subsequent mechanistic investigations. Therefore, information regarding reaction kinetics, intermediates, or computational studies to elucidate reaction pathways is not available.
Computational and Theoretical Investigations of 6 Iodomethyl 5 Oxaspiro 2.4 Heptane
Quantum Chemical Calculations on Molecular Structure
There is a notable absence of published studies on the quantum chemical calculations of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane. This includes a lack of specific research into its:
Theoretical Studies of Reaction Pathways
Similarly, the theoretical investigation of the reactivity of this compound is an unexplored area in the available literature. This deficit in research means there is no information on:
Analysis of Molecular Orbitals and Reactivity Descriptors
A comprehensive understanding of the chemical behavior of this compound can be achieved through the computational analysis of its molecular orbitals and the derivation of various reactivity descriptors. While specific experimental or theoretical studies on this particular molecule are not extensively available in peer-reviewed literature, its reactivity can be inferred from the well-established principles of quantum chemistry and by analogy to structurally related compounds. Computational methods, particularly Density Functional Theory (DFT), provide a powerful framework for such investigations. nsps.org.ngscirp.orgscielo.org.mx
The electronic and reactive properties of a molecule are largely governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nsps.org.ng The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.netnih.gov A smaller HOMO-LUMO gap generally signifies higher reactivity. nih.gov
For this compound, the HOMO is expected to have significant contributions from the lone pairs of the oxygen atom in the oxaspiro ring and the iodine atom. The LUMO is likely to be localized around the antibonding σ* orbital of the carbon-iodine bond. This distribution would suggest that the molecule can act as an electron donor from the oxygen or iodine sites and as an electron acceptor at the iodomethyl group, making it susceptible to nucleophilic attack at the carbon attached to the iodine.
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the molecule's reactive tendencies. These descriptors, rooted in conceptual DFT, provide a quantitative basis for predicting chemical behavior. scielo.org.mxmdpi.com
Ionization Potential (I) : Approximated as I ≈ -EHOMO.
Electron Affinity (A) : Approximated as A ≈ -ELUMO.
Electronegativity (χ) : A measure of the molecule's ability to attract electrons, calculated as χ = (I + A) / 2.
Chemical Hardness (η) : Represents the resistance to change in electron distribution, calculated as η = (I - A) / 2. Harder molecules have a larger HOMO-LUMO gap. mdpi.com
Chemical Softness (S) : The reciprocal of hardness (S = 1 / η), indicating a higher propensity for chemical reactions.
Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons, calculated as ω = χ² / (2η).
While specific calculated values for this compound are not published, a hypothetical set of values based on typical DFT calculations for similar organic molecules is presented in the table below for illustrative purposes.
Hypothetical Reactivity Descriptors for this compound
| Parameter | Symbol | Formula | Hypothetical Value (eV) |
| HOMO Energy | EHOMO | - | -9.50 |
| LUMO Energy | ELUMO | - | -0.80 |
| HOMO-LUMO Gap | ΔE | ELUMO - EHOMO | 8.70 |
| Ionization Potential | I | -EHOMO | 9.50 |
| Electron Affinity | A | -ELUMO | 0.80 |
| Electronegativity | χ | (I + A) / 2 | 5.15 |
| Chemical Hardness | η | (I - A) / 2 | 4.35 |
| Chemical Softness | S | 1 / η | 0.23 |
| Electrophilicity Index | ω | χ² / (2η) | 3.05 |
Disclaimer: The values in this table are hypothetical and for illustrative purposes only. They are not the result of a specific quantum chemical calculation on this compound.
These hypothetical descriptors suggest that this compound would be a moderately reactive molecule with a significant electrophilic character. The analysis of molecular orbitals and reactivity descriptors thus provides a foundational framework for predicting the types of reactions the molecule is likely to undergo, guiding further experimental and synthetic explorations.
Applications of 6 Iodomethyl 5 Oxaspiro 2.4 Heptane As a Synthetic Intermediate
Building Block for Complex Molecular Architectures
There is no specific information available in the reviewed scientific literature demonstrating the use of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane as a building block for complex molecular architectures. The presence of a primary iodide suggests its role as an electrophile, enabling the introduction of the 5-oxaspiro[2.4]heptan-6-ylmethyl moiety via nucleophilic substitution reactions. In theory, this could be applied to the assembly of larger, more complex molecules. However, no specific examples or detailed research findings of such applications have been published.
Synthesis of Novel Heterocyclic Compounds
A review of scientific literature did not yield any specific examples of this compound being used in the synthesis of novel heterocyclic compounds. While spirocyclic ethers are valuable scaffolds, and the iodomethyl group can be a precursor for cyclization reactions to form new rings, there are no documented instances of this specific compound being utilized for this purpose.
Precursor to Bioactive Scaffolds (without specifying biological activity)
There is no published research available that details the use of this compound as a precursor to bioactive scaffolds. While related spirocyclic structures, such as 5-azaspiro[2.4]heptane derivatives, are known to be key elements in certain bioactive compounds, the corresponding data for this compound is absent from the scientific literature. researchgate.netresearchgate.net
Role in the Construction of Bridged and Polycyclic Systems
No studies demonstrating the role of this compound in the construction of bridged and polycyclic systems could be identified in the available literature. Intramolecular reactions, potentially leveraging the reactivity of the iodide and the spirocyclic core, could theoretically lead to such systems, but no specific methodologies or findings have been reported.
Potential as a Chiral Auxiliary or Ligand Precursor
There is no information in the scientific literature regarding the potential of this compound as a chiral auxiliary or a precursor for chiral ligands. For this compound to be effective in such roles, it would typically need to be available in an enantiomerically pure form, and its synthesis and resolution have not been described in the literature. Furthermore, no studies on its application in asymmetric synthesis or as a ligand in catalysis have been published.
Future Research Directions and Challenges
Development of Sustainable Synthetic Methodologies
Current synthetic routes to spirocyclic compounds often rely on traditional methods that may involve harsh reaction conditions, stoichiometric reagents, and the generation of significant chemical waste. Future research should prioritize the development of more sustainable and environmentally benign methodologies for the synthesis of 6-(Iodomethyl)-5-oxaspiro[2.4]heptane.
Promising avenues for investigation include:
Microwave-Assisted Synthesis: This technique has the potential to significantly reduce reaction times and improve energy efficiency. nih.govmdpi.comresearchgate.net
Mechanochemical Methods: Solid-state synthesis through grinding can minimize or eliminate the need for solvents, leading to a greener process. envirobiotechjournals.com
Catalytic Approaches: The development of novel catalytic systems, including organocatalysis and photocatalysis, could enable more efficient and selective transformations under milder conditions.
Use of Renewable Feedstocks: Exploring synthetic pathways that utilize bio-based starting materials would further enhance the sustainability profile of this compound.
| Synthetic Method | Potential Advantages | Key Research Focus |
| Microwave-Assisted Synthesis | Reduced reaction times, improved energy efficiency. | Optimization of reaction parameters (temperature, time, power). |
| Mechanochemical Methods | Reduced or solvent-free conditions, high efficiency. | Screening of suitable grinding conditions and catalysts. |
| Novel Catalysis | High selectivity, mild reaction conditions, atom economy. | Design and screening of efficient organo- or photocatalysts. |
| Renewable Feedstocks | Reduced environmental impact, improved sustainability. | Identification of viable bio-based precursors and synthetic routes. |
Exploration of Unconventional Reactivity Modes
The presence of the iodomethyl group in conjunction with the strained spirocyclic framework suggests the potential for unconventional reactivity patterns that warrant further investigation.
Future research could focus on:
Radical-Mediated Reactions: The carbon-iodine bond can be homolytically cleaved to generate a primary radical, which could participate in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions.
Transition-Metal Catalyzed Cross-Coupling Reactions: The iodomethyl group could serve as an electrophilic partner in various cross-coupling reactions, enabling the introduction of a wide range of functional groups.
Ring-Opening and Rearrangement Reactions: The inherent strain of the spiro[2.4]heptane system might be exploited in acid- or metal-catalyzed ring-opening or rearrangement reactions to access novel molecular scaffolds.
Hypervalent Iodine Chemistry: The iodine atom could potentially be oxidized to a hypervalent state, opening up possibilities for unique transformations. Spirocyclic hypervalent iodine(III) complexes have been shown to be effective precursors in radiofluorination reactions. researchgate.net
Advancements in Chemo- and Stereoselective Transformations
The development of highly chemo- and stereoselective methods for the transformation of this compound is crucial for its application in the synthesis of complex, stereochemically defined molecules.
Key areas for future research include:
Asymmetric Catalysis: The use of chiral catalysts to control the stereochemical outcome of reactions involving the spirocyclic core or the iodomethyl group is a primary objective. This is particularly relevant for the synthesis of enantiopure compounds with potential biological activity.
Substrate-Controlled Diastereoselective Reactions: The inherent chirality of substituted derivatives of this compound could be leveraged to direct the stereochemical course of subsequent transformations.
Selective Reactions of the Iodomethyl Group: Developing methods to selectively transform the iodomethyl group in the presence of other potentially reactive functionalities is essential for its utility as a synthetic intermediate. This includes nucleophilic substitution, reduction, and coupling reactions. The synthesis of spiro-epoxides from natural products has demonstrated the potential for stereoselective transformations of spirocyclic systems. researchgate.net
Integration into Flow Chemistry and Automation
The integration of the synthesis and transformation of this compound into continuous flow processes offers numerous advantages over traditional batch chemistry. spirochem.com
Future research in this area should aim to:
Develop Continuous Flow Syntheses: Designing and optimizing flow reactor setups for the synthesis of the target molecule can lead to improved safety, scalability, and reproducibility. researchgate.netacs.org
Automated Reaction Optimization: The use of automated platforms can accelerate the optimization of reaction conditions, leading to higher yields and purities in a shorter timeframe.
In-line Analysis and Purification: The incorporation of real-time analytical techniques and continuous purification modules can streamline the manufacturing process and ensure high product quality.
| Flow Chemistry Aspect | Potential Benefits | Research and Development Focus |
| Continuous Synthesis | Enhanced safety, scalability, and reproducibility. | Reactor design, optimization of flow parameters. |
| Automated Optimization | Accelerated process development, improved efficiency. | Integration of feedback loops and machine learning algorithms. |
| Telescoped Reactions | Reduced waste, time, and cost. | Compatibility of sequential reaction conditions. |
| In-line Monitoring | Real-time quality control, immediate process adjustment. | Implementation of spectroscopic and chromatographic techniques. |
Design of Novel Derivatives with Enhanced Reactivity or Selectivity
The core structure of this compound provides a versatile scaffold for the design and synthesis of novel derivatives with tailored properties.
Future research should explore:
Introduction of Directing Groups: The incorporation of functional groups that can direct the stereochemical outcome of subsequent reactions would be highly valuable.
Modification of the Spirocyclic Core: Altering the substitution pattern on the cyclopropane (B1198618) or tetrahydrofuran (B95107) rings could modulate the steric and electronic properties of the molecule, influencing its reactivity and selectivity.
Synthesis of Analogs with Different Halogens: The replacement of iodine with other halogens, such as bromine or chlorine, could fine-tune the reactivity of the halomethyl group.
Preparation of Chiral Derivatives: The development of synthetic routes to enantiomerically pure forms of this compound and its derivatives is a critical step towards their application in asymmetric synthesis and medicinal chemistry.
Q & A
Basic Research Questions
Q. What are the established synthetic methodologies for 6-(Iodomethyl)-5-oxaspiro[2.4]heptane in laboratory settings?
- Methodological Answer : The synthesis typically involves spirocyclic precursors and iodination steps. For example, analogous routes use dichloroketene-mediated cycloadditions followed by ring-opening with reagents like trimethylsulfonium iodide or lithium iodide . A key intermediate, such as a spiro-oxirane, can react with LiI to introduce the iodomethyl group. Lab-scale protocols often require anhydrous conditions and inert atmospheres to prevent decomposition of sensitive intermediates.
| Synthetic Step | Reagents/Conditions | Reference |
|---|---|---|
| Cycloaddition reaction | Dichloroketene, Zn, acetic acid | |
| Iodomethyl group introduction | Trimethylsulfonium iodide or LiI |
Q. How should this compound be stored to maintain stability?
- Methodological Answer : Due to the reactivity of the iodomethyl group and sensitivity to moisture, the compound should be stored under inert gas (e.g., argon) at low temperatures (−20°C) in amber glass vials. Similar spiro compounds with labile substituents show decomposition upon prolonged exposure to light or humidity, necessitating strict moisture control .
Q. What spectroscopic techniques are most effective for structural characterization of this compound?
- Methodological Answer :
- NMR : H and C NMR can resolve spirocyclic conformers. For example, H NMR of analogous spiro compounds shows distinct splitting patterns for protons on the strained rings (e.g., δ 1.51–2.27 ppm for CH groups) .
- X-ray Crystallography : Resolves spatial arrangement of the iodomethyl group and spiro junction, critical for confirming regiochemistry .
- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHIO, expected [M+H] = 238.987) .
Advanced Research Questions
Q. How does the spirocyclic structure influence the reactivity of the iodomethyl group in nucleophilic substitution reactions?
- Methodological Answer : The spiro strain (e.g., in 5-oxaspiro[2.4]heptane) increases electrophilicity at the iodomethyl carbon, accelerating SN2 reactions. Computational studies (DFT) predict lower activation barriers compared to non-spiro analogs. Experimentally, substitutions with amines or thiols proceed at lower temperatures (e.g., 0–25°C) with high yields .
Q. What challenges arise in distinguishing conformational isomers of this compound using NMR?
- Methodological Answer : The spiro junction creates two non-equivalent conformers due to restricted rotation. Dynamic NMR at variable temperatures (e.g., −40°C to 60°C) can separate signals, while 2D NOESY identifies spatial proximity between iodomethyl protons and adjacent ring protons . For example, in analogous compounds, NOE correlations between δ 3.20 ppm (CH-I) and δ 2.08–2.27 ppm (spiro-CH) confirm the dominant conformer .
Q. Can this compound serve as a building block for bioactive molecules?
- Methodological Answer : Yes. Spirocycles are key motifs in drug discovery (e.g., Sitafloxacin, which contains a 5-azaspiro[2.4]heptane core) . The iodomethyl group enables late-stage functionalization via cross-coupling (e.g., Suzuki-Miyaura) or alkylation. For example, coupling with boronic acids under Pd catalysis yields derivatives with enhanced pharmacological profiles .
Q. How do reaction conditions impact the regioselectivity of ring-opening reactions involving this compound?
- Methodological Answer : Ring-opening of the spirocyclic system depends on the nucleophile and solvent. Polar aprotic solvents (e.g., DMF) favor attack at the iodomethyl carbon, while protic solvents (e.g., MeOH) may promote oxirane ring-opening. For example, LiI in THF selectively cleaves the C-I bond, whereas aqueous HCl opens the oxaspiro ring .
Data Contradictions and Resolution
- Synthesis Yield Variability : reports multiple bicyclic byproducts in similar reactions. To optimize this compound, precise stoichiometry of LiI and controlled reaction times (monitored via TLC) are critical .
- Hazardous Byproducts : MSDS data for analogous iodinated compounds highlight risks of HI generation during hydrolysis. Scavengers (e.g., NaHCO) must be used in workup .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
